molecular formula C35H54N8O10 B12530708 L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine CAS No. 820211-06-1

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine

Cat. No.: B12530708
CAS No.: 820211-06-1
M. Wt: 746.9 g/mol
InChI Key: MYQJZQHGSXOPCY-QHAJMYEGSA-N
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Description

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine is a peptide compound composed of six amino acids: L-isoleucine, L-asparagine, L-proline, L-glutamine, and L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-glutamine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-asparagine, L-isoleucine, and L-isoleucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidative modifications, particularly at the tyrosine residue.

    Reduction: Reduction of disulfide bonds if present in a modified form.

    Substitution: Amino acid substitution reactions to modify the peptide sequence.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling agents like carbodiimides.

Major Products

    Hydrolysis: Individual amino acids (L-isoleucine, L-asparagine, L-proline, L-glutamine, L-tyrosine).

    Oxidation: Oxidized forms of the peptide.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine has several scientific research applications:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigating potential therapeutic effects and drug delivery mechanisms.

    Medicine: Exploring its role in disease models and potential as a biomarker.

    Industry: Utilizing its properties in biotechnology and material science.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features.

    L-Leucyl-L-isoleucine: A dipeptide with comparable amino acid composition.

    L-Isoleucyl-L-prolyl-L-proline: A tripeptide with overlapping amino acid sequences.

Uniqueness

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial purposes.

Properties

CAS No.

820211-06-1

Molecular Formula

C35H54N8O10

Molecular Weight

746.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C35H54N8O10/c1-5-18(3)28(38)32(49)42-29(19(4)6-2)33(50)40-23(17-27(37)46)34(51)43-15-7-8-25(43)31(48)39-22(13-14-26(36)45)30(47)41-24(35(52)53)16-20-9-11-21(44)12-10-20/h9-12,18-19,22-25,28-29,44H,5-8,13-17,38H2,1-4H3,(H2,36,45)(H2,37,46)(H,39,48)(H,40,50)(H,41,47)(H,42,49)(H,52,53)/t18-,19-,22-,23-,24-,25-,28-,29-/m0/s1

InChI Key

MYQJZQHGSXOPCY-QHAJMYEGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

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